molecular formula C12H6Cl2S2 B13149009 2,7-Dichlorothianthrene CAS No. 60420-80-6

2,7-Dichlorothianthrene

Cat. No.: B13149009
CAS No.: 60420-80-6
M. Wt: 285.2 g/mol
InChI Key: LFWSKTFESQXHEU-UHFFFAOYSA-N
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Description

2,7-Dichlorothianthrene is a chemical compound with the molecular formula C₁₂H₆Cl₂S₂ and a molecular weight of 285.212 g/mol It is a derivative of thianthrene, characterized by the presence of two chlorine atoms at the 2 and 7 positions on the thianthrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Dichlorothianthrene can be synthesized through several methods. One common approach involves the chlorination of thianthrene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions . The reaction proceeds as follows:

Thianthrene+2Cl2This compound\text{Thianthrene} + 2 \text{Cl}_2 \rightarrow \text{this compound} Thianthrene+2Cl2​→this compound

Another method involves the use of sulfur dichloride (S₂Cl₂) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to achieve chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichlorothianthrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to thianthrene.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thianthrene.

    Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Dichlorothianthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichlorothianthrene involves its interaction with molecular targets through its chlorine atoms and sulfur heteroatoms. These interactions can lead to various chemical transformations, including electron transfer processes and formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

2,7-Dichlorothianthrene can be compared with other thianthrene derivatives, such as:

    Thianthrene: The parent compound without chlorine substituents.

    2,8-Dichlorothianthrene: A similar compound with chlorine atoms at the 2 and 8 positions.

    2,7-Dibromothianthrene: A brominated analogue with bromine atoms instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and properties compared to other derivatives.

Properties

CAS No.

60420-80-6

Molecular Formula

C12H6Cl2S2

Molecular Weight

285.2 g/mol

IUPAC Name

2,7-dichlorothianthrene

InChI

InChI=1S/C12H6Cl2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H

InChI Key

LFWSKTFESQXHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

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